In-Depth Technical Guide: Physical Properties of 2,2,2-Trifluoroethanol-1,1-d2
In-Depth Technical Guide: Physical Properties of 2,2,2-Trifluoroethanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2), a deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE). This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in fields such as NMR spectroscopy, medicinal chemistry, and materials science.
Core Physical Properties
The introduction of deuterium at the C-1 position of 2,2,2-Trifluoroethanol results in a slight increase in molecular weight and can subtly influence its physical properties compared to its non-deuterated counterpart. The following tables summarize the key physical data for both TFE-d2 and TFE for comparative analysis.
Table 1: Physical Properties of 2,2,2-Trifluoroethanol-1,1-d2
| Property | Value |
| Molecular Formula | CF₃CD₂OH |
| Molecular Weight | 102.05 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 77-80 °C[2] |
| Melting Point | -44 °C[2] |
| Density | 1.373 g/mL[2] |
| Isotopic Purity | ≥99.5 atom % D[2] |
Table 2: Comparative Physical Properties of 2,2,2-Trifluoroethanol (Non-deuterated)
| Property | Value |
| Molecular Formula | CF₃CH₂OH |
| Molecular Weight | 100.04 g/mol [][4] |
| Boiling Point | 73.6 - 78 °C[4][5][6] |
| Melting Point | -43.5 to -45 °C[4][5][6] |
| Density | 1.373 - 1.393 g/mL at 20-25 °C[2][4][6] |
| Refractive Index (n20/D) | 1.291 - 1.3[7] |
Experimental Protocols
The determination of the physical properties of 2,2,2-Trifluoroethanol-1,1-d2 employs standard laboratory techniques. Below are detailed methodologies for key experiments.
Synthesis of 2,2,2-Trifluoroethanol-1,1-d2
The synthesis of 2,2,2-Trifluoroethanol-1,1-d2 can be achieved through the reduction of a suitable trifluoroacetyl precursor using a deuterium source. A common method involves the use of a deuterated reducing agent.
Protocol:
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Precursor Selection: Ethyl trifluoroacetate (CF₃COOCH₂CH₃) is a suitable starting material.
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Reduction: The ester is reduced using a powerful deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).
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Reaction Setup: The reaction is typically carried out in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the deuteride reagent by atmospheric moisture.
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Procedure:
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A solution of ethyl trifluoroacetate in the chosen anhydrous solvent is slowly added to a stirred suspension of LiAlD₄ in the same solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reduction.
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Quenching and Work-up:
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The reaction is carefully quenched by the sequential slow addition of a small amount of D₂O, followed by a sodium hydroxide solution.
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The resulting salts are filtered off, and the organic layer is separated.
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Purification: The crude product is purified by fractional distillation to yield high-purity 2,2,2-Trifluoroethanol-1,1-d2.
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Characterization: The final product is characterized by NMR spectroscopy (¹H, ²H, ¹³C, ¹⁹F) to confirm the isotopic enrichment and chemical purity, and by mass spectrometry to verify the molecular weight.
Determination of Physical Properties
Boiling Point:
The boiling point is determined using a micro-boiling point apparatus or by simple distillation.
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A small volume of the liquid is placed in a test tube or a distillation flask.
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The sample is heated gently.
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The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles is observed from an inverted capillary tube, is recorded as the boiling point.
Melting Point:
The melting point is determined using a melting point apparatus.
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A small sample of the solidified compound (frozen using a cold bath) is placed in a capillary tube.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
Density:
The density is determined using a pycnometer or a digital density meter.
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The mass of a clean, dry pycnometer of a known volume is accurately measured.
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The pycnometer is filled with the liquid, and its mass is measured again.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index:
The refractive index is measured using a refractometer.
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A few drops of the liquid are placed on the prism of the refractometer.
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The instrument is calibrated, and the refractive index is read directly from the scale or digital display. The temperature at which the measurement is taken is crucial and should be recorded.
Visualization of Application in Protein Folding Studies
2,2,2-Trifluoroethanol and its deuterated analog are widely used as co-solvents in Nuclear Magnetic Resonance (NMR) spectroscopy to study the folding and unfolding of proteins and peptides. TFE is known to induce and stabilize α-helical secondary structures. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for NMR-based protein folding studies using TFE-d2.
This workflow demonstrates the logical progression from sample preparation to the final analysis of protein structure and dynamics, highlighting the critical role of 2,2,2-Trifluoroethanol-1,1-d2 as a co-solvent to modulate protein conformation for NMR investigation. The use of the deuterated form is particularly advantageous in ¹H NMR studies as it reduces the number of solvent signals, thereby simplifying the spectra and improving the observation of protein resonances.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. rudolphresearch.com [rudolphresearch.com]
- 4. mt.com [mt.com]
- 5. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
